molecular formula C20H21N5O3 B7691609 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole

5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No.: B7691609
M. Wt: 379.4 g/mol
InChI Key: OAAWYHNDKYNKKS-UHFFFAOYSA-N
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Description

5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole, also known as MNTOX, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole functions as a fluorescent probe by reacting with NO to form a highly fluorescent compound. The mechanism of action involves the reduction of the nitro group in this compound by NO, which leads to the formation of a highly fluorescent compound. The anti-cancer properties of this compound are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a diagnostic and therapeutic agent. Its ability to selectively detect NO in biological systems makes it a valuable tool for studying NO signaling pathways. The anti-cancer properties of this compound suggest that it may have potential as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole is its high selectivity for NO, which allows for accurate detection of NO in biological systems. Its low toxicity also makes it a safe option for use in lab experiments. However, this compound has limitations in terms of its stability and sensitivity, which may affect its performance in certain applications.

Future Directions

There are several potential future directions for research on 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole. One area of interest is the development of more stable and sensitive derivatives of this compound for improved detection of NO. Another potential application of this compound is in the field of cancer therapy, where it may be further developed as a chemotherapeutic agent. Additionally, this compound may have potential applications in other areas, such as neuroscience and cardiovascular research. Further research is needed to fully explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. Its ability to selectively detect NO in biological systems and its anti-cancer properties make it a valuable tool for further research. While there are limitations to its performance, this compound has potential for further development in a variety of fields.

Synthesis Methods

5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole can be synthesized using a multi-step process that involves the reaction of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde and p-tolylhydrazine in the presence of a catalyst. The resulting intermediate is then reacted with ethyl chloroacetate, followed by cyclization to form the final product.

Scientific Research Applications

5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole has been investigated for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule involved in various physiological processes, and its detection is crucial for understanding its role in disease progression. This compound has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.

Properties

IUPAC Name

3-(4-methylphenyl)-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-14-3-5-15(6-4-14)19-21-20(28-22-19)16-7-8-17(18(13-16)25(26)27)24-11-9-23(2)10-12-24/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAWYHNDKYNKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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